molecular formula C18H15BrN4O4 B213533 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide

4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide

Cat. No. B213533
M. Wt: 431.2 g/mol
InChI Key: MRRXZIBVMYTCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide, also known as BPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPNM is a member of the benzamide family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling and protein synthesis. 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has also been shown to bind to the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, depending on the target receptor and the concentration used. In vitro studies have shown that 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and cognition. In material science, 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has been shown to have good thermal stability and can be used as a hole-transporting material in OLEDs.

Advantages and Limitations for Lab Experiments

4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has several advantages for use in lab experiments, including its relatively simple synthesis method, its unique structure and properties, and its potential applications in various fields. However, 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide.

Future Directions

There are several future directions for research on 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide, including:
1. Further studies on the mechanism of action of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide, particularly its interactions with the sigma-1 receptor and the dopamine D3 receptor.
2. Studies on the potential use of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide as a drug candidate for the treatment of cancer and neurological disorders.
3. Development of new synthesis methods for 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide that improve its solubility and reduce its toxicity.
4. Studies on the potential use of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide in the development of organic electronic devices such as OLEDs.
5. Studies on the potential use of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide as a tool for studying the sigma-1 receptor and its role in cellular processes.
Conclusion:
In conclusion, 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide is a unique and promising compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have anti-cancer properties and modulate the activity of certain receptors in the brain. However, further studies are needed to fully understand its mechanism of action and potential applications. Researchers must also take into account its limitations, including its low solubility in water and potential toxicity at high concentrations.

Synthesis Methods

The synthesis of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide involves the reaction of 4-bromo-3-nitro-1H-pyrazole with 4-methoxybenzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide. The synthesis of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide is relatively straightforward and can be achieved in a few steps, making it a useful compound for research purposes.

Scientific Research Applications

4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has been shown to have anti-cancer properties and has been studied as a potential drug candidate for the treatment of cancer. In pharmacology, 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has been shown to modulate the activity of certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In material science, 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide has been studied for its potential use in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).

properties

Product Name

4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide

Molecular Formula

C18H15BrN4O4

Molecular Weight

431.2 g/mol

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C18H15BrN4O4/c1-27-15-8-6-14(7-9-15)20-18(24)13-4-2-12(3-5-13)10-22-11-16(19)17(21-22)23(25)26/h2-9,11H,10H2,1H3,(H,20,24)

InChI Key

MRRXZIBVMYTCJF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.